3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one
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Overview
Description
3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a pyridinone core structure. This compound is characterized by the presence of an amino group at the 3-position, an ethyl group at the 1-position, and a trifluoromethyl group at the 6-position. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as β-keto esters and amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific reaction conditions.
Amination and Alkylation: The amino group and ethyl group can be introduced through nucleophilic substitution reactions using suitable amines and alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques such as continuous flow chemistry may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme interactions and receptor binding.
Industry: Utilized in the development of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-ethyl-6-methyl-1,2-dihydropyridin-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-Amino-1-ethyl-6-chloro-1,2-dihydropyridin-2-one: Contains a chloro group instead of a trifluoromethyl group.
3-Amino-1-ethyl-6-bromo-1,2-dihydropyridin-2-one: Contains a bromo group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-1-ethyl-6-(trifluoromethyl)-1,2-dihydropyridin-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
3-amino-1-ethyl-6-(trifluoromethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O/c1-2-13-6(8(9,10)11)4-3-5(12)7(13)14/h3-4H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITSFVJFPNZMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=C(C1=O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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